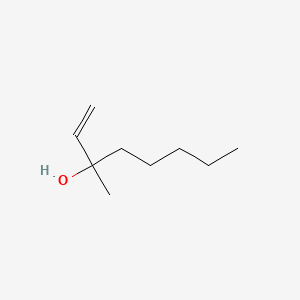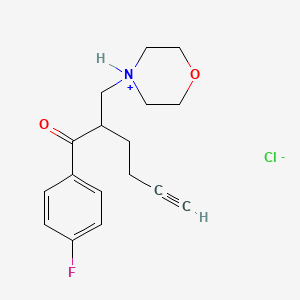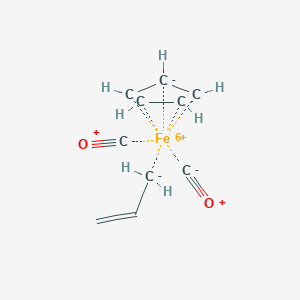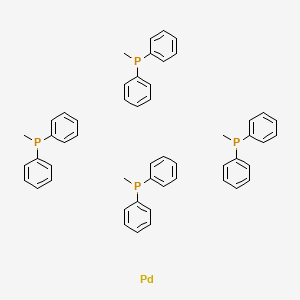
Tetrakis(methyldiphenylphosphine)palladium(0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(methyldiphenylphosphine)palladium(0) is a coordination complex of palladium with four methyldiphenylphosphine ligands. This compound is known for its bright yellow crystalline appearance and is widely used in various catalytic processes, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(methyldiphenylphosphine)palladium(0) can be synthesized through the reduction of palladium(II) chloride with hydrazine in the presence of methyldiphenylphosphine. The reaction typically proceeds as follows:
PdCl2+4PPh2Me+N2H4→Pd(PPh2Me)4+2HCl+N2
Industrial Production Methods
Industrial production of tetrakis(methyldiphenylphosphine)palladium(0) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(methyldiphenylphosphine)palladium(0) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced back to palladium(0) from palladium(II) complexes.
Substitution: Ligands in the complex can be substituted with other phosphine ligands or different donor ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Hydrazine and sodium borohydride are frequently used reducing agents.
Substitution: Reactions often involve other phosphine ligands or nitrogen-based ligands under mild conditions.
Major Products
The major products formed from these reactions include various palladium(II) complexes and substituted palladium(0) complexes, depending on the reagents and conditions used.
Scientific Research Applications
Tetrakis(methyldiphenylphosphine)palladium(0) is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It is widely used as a catalyst in cross-coupling reactions such as Suzuki coupling, Heck reaction, and Sonogashira coupling.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of tetrakis(methyldiphenylphosphine)palladium(0) involves several steps:
Oxidative Addition: The organic halide undergoes oxidative addition to the palladium(0) center.
Transmetalation: A suitable organometallic reagent or boronic acid undergoes transmetalation with the palladium complex.
Reductive Elimination: The desired product is formed through reductive elimination, regenerating the palladium(0) catalyst.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): This compound has triphenylphosphine ligands instead of methyldiphenylphosphine.
Bis(triphenylphosphine)palladium(II) chloride: A palladium(II) complex with two triphenylphosphine ligands and two chloride ligands.
Palladium(II) acetate: A palladium(II) complex with acetate ligands.
Uniqueness
Tetrakis(methyldiphenylphosphine)palladium(0) is unique due to its specific ligand environment, which provides distinct catalytic properties and reactivity compared to other palladium complexes. Its methyldiphenylphosphine ligands offer different steric and electronic effects, making it suitable for specific catalytic applications.
Properties
Molecular Formula |
C52H52P4Pd |
|---|---|
Molecular Weight |
907.3 g/mol |
IUPAC Name |
methyl(diphenyl)phosphane;palladium |
InChI |
InChI=1S/4C13H13P.Pd/c4*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h4*2-11H,1H3; |
InChI Key |
ITKMKJYBFKRFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



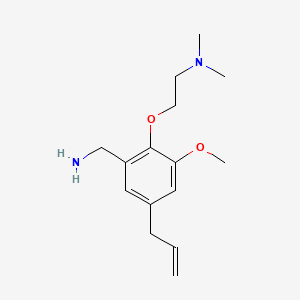

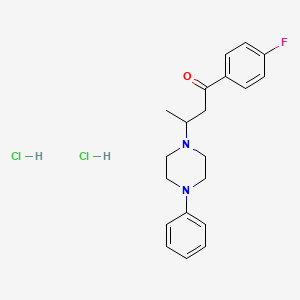
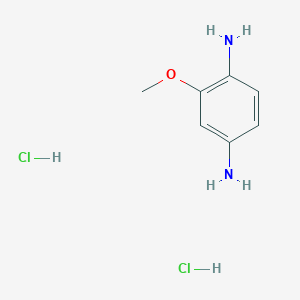

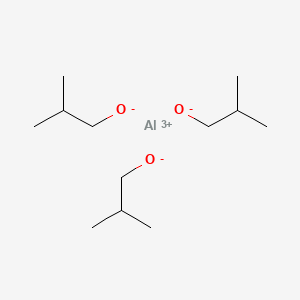
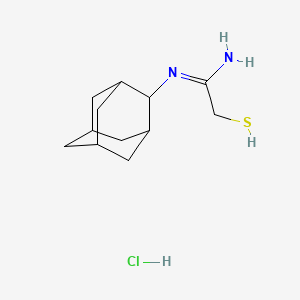

![5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one](/img/structure/B15343697.png)
